
3-メチル-4-オキソ-4,5,6,7-テトラヒドロ-1H-インドール-2-カルボン酸
概要
説明
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities
科学的研究の応用
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of tryptophan, an essential amino acid. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific biochemical context .
Cellular Effects
The effects of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate signaling pathways that lead to increased cell proliferation. Conversely, in other cell types, it may induce apoptosis, a process of programmed cell death .
Molecular Mechanism
At the molecular level, 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with specific biomolecules. For instance, it can bind to DNA, thereby influencing gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites. These interactions can lead to changes in the biochemical pathways within the cell, ultimately affecting the cell’s function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation or enhancing metabolic activity. At high doses, it can lead to toxic or adverse effects, including cell death or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of indole derivatives. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. For example, the compound can influence the synthesis and degradation of tryptophan, thereby impacting the overall metabolic balance .
Transport and Distribution
The transport and distribution of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones under acidic conditions to form the indole ring. For instance, the reaction of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with sodium hydroxide in ethanol under reflux conditions, followed by acidification with hydrochloric acid, yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The Fischer indole synthesis remains the cornerstone of industrial production due to its efficiency and reliability.
化学反応の分析
Types of Reactions: 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated indoles and other substituted derivatives.
類似化合物との比較
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness: 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties.
特性
IUPAC Name |
3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-5-8-6(3-2-4-7(8)12)11-9(5)10(13)14/h11H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOOHFAIWNZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359307 | |
| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6577-89-5 | |
| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


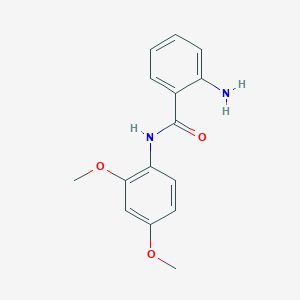
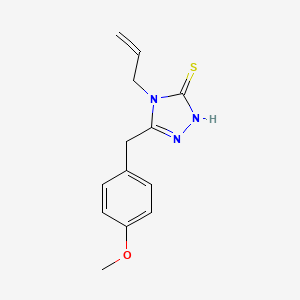
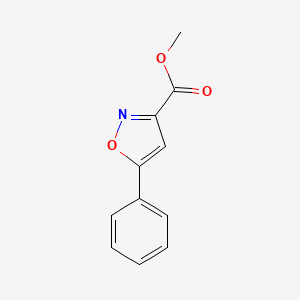
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)
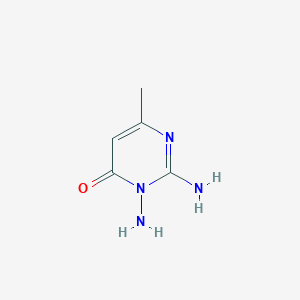
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
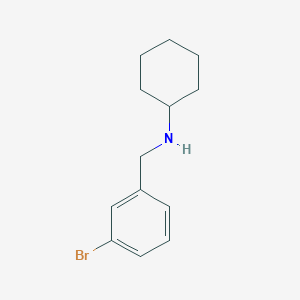
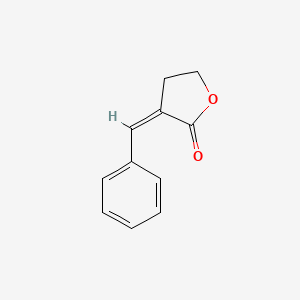

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)


![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)
